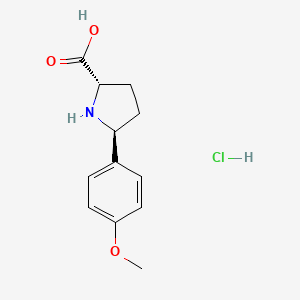

![molecular formula C16H12O2S2 B1433726 5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde CAS No. 1133874-06-2](/img/structure/B1433726.png)

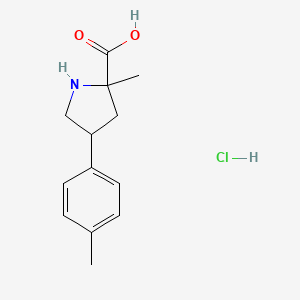

5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde

説明

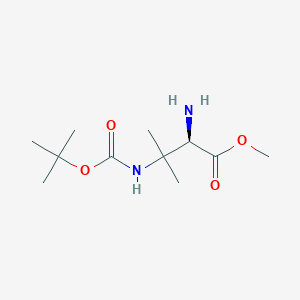

“5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” is a chemical compound with the molecular formula C15H12OS2 . It is related to the class of compounds known as phenylimidazoles .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide was synthesized from 4-chloro-1-(4-methoxyphenyl)butan-1-one . Another study reported the synthesis of a compound using 4-methoxyphenol .Molecular Structure Analysis

The molecular structure of “5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” can be analyzed using various techniques such as X-ray diffraction (XRD), Fourier Transform Nuclear Magnetic Resonance Spectrometer (FTNMR), and Ultra-violet spectra . In silico docking studies and molecular dynamics simulations can also provide insights into the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde” can be analyzed using techniques such as DFT and HF modeling . The properties include color, density, hardness, melting and boiling points .科学的研究の応用

Photovoltaic Devices

Research has focused on the synthesis of new multi-branched crystalline molecules, including derivatives of bithiophene carbaldehydes, for use in organic photovoltaic (OPV) cells. These molecules demonstrate potential in enhancing the power conversion efficiency of OPV devices due to their structural properties (Kim et al., 2009).

Synthetic Methodologies

Advancements in synthetic methodologies involving bithiophene derivatives have been reported. For instance, the Pd-catalyzed Suzuki coupling reaction has been used to synthesize 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde, highlighting the versatility of these compounds in chemical synthesis (Pei, 2012).

Electron Mobility and Optical Materials

Bithiophene carbaldehyde derivatives have been explored for their high electron mobility and potential in doping polyfluorene matrices. Such materials demonstrate promising characteristics for applications in optoelectronics, including light-emitting devices and other electronic applications (Tokarev et al., 2019).

Semiconductor Applications

The study of 2,6-diaryl-substituted naphtho[1,8-bc:5,4-b'c']dithiophene derivatives, which include bithiophene as a structural component, has unveiled their utility as high-performance semiconductors for organic field-effect transistors (OFETs). These materials have shown promising electrical properties suitable for OFET applications, underlining the importance of bithiophene derivatives in the development of electronic materials (Takimiya et al., 2005).

Organic Optoelectronic Applications

The exploration of arylethynyl-functionalized pyrenes derived from bithiophene carbaldehydes has indicated potential in organic optoelectronic applications. Such studies emphasize the role of these compounds in developing materials for organic light-emitting devices (OLEDs) and understanding the structure-property relationships in fluorescent alkynyl-functionalized pyrene derivatives (Hu et al., 2013).

Safety and Hazards

作用機序

Target of Action

The primary target of 5’-(4-Methoxyphenyl)-[2,2’-bithiophene]-5-carbaldehyde is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The compound interacts with its target, ALOX15, in a substrate-specific manner . It seems to inhibit the catalytic activity of ALOX15 . The exact molecular basis for this allosteric inhibition remains unclear .

Biochemical Pathways

The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Pharmacokinetics

Its predicted boiling point is 4019±450 °C , and its predicted density is 1±0.06 g/cm3 . These properties could potentially impact the compound’s bioavailability.

Result of Action

Given its inhibitory effect on alox15, it could potentially alter the production of linoleic acid- and arachidonic acid-derived metabolites .

Action Environment

Such factors could potentially affect the compound’s interaction with its target, alox15 .

特性

IUPAC Name |

5-[5-(4-methoxyphenyl)thiophen-2-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2S2/c1-18-12-4-2-11(3-5-12)14-8-9-16(20-14)15-7-6-13(10-17)19-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPSACHHYYXJPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-(4-Methoxyphenyl)-[2,2'-bithiophene]-5-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

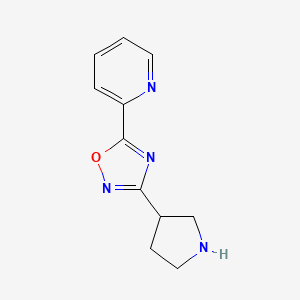

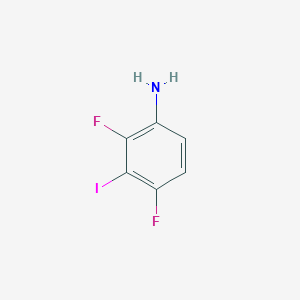

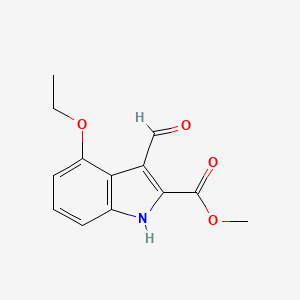

![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)

![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)